molecular formula C9H14N2O2 B13216383 4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13216383
M. Wt: 182.22 g/mol
InChI Key: RNIGVYFYRIWQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is an organic compound with a unique structure that includes an aminoethoxy group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves multiple steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form an intermediate, which is then reacted with sodium azide. The final step involves catalytic hydrogenation to produce the desired compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-8(13-4-3-10)6-9(12)11(7)2/h5-6H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIGVYFYRIWQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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